molecular formula C12H15BrO3 B13672342 Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13672342
M. Wt: 287.15 g/mol
InChI Key: XJCFAGCVPRLDSS-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methyl group, and a hydroxy group attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 3-(3-bromo-5-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(3-azido-5-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-chloro-5-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-iodo-5-methylphenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6,11,14H,3,7H2,1-2H3

InChI Key

XJCFAGCVPRLDSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)C)Br)O

Origin of Product

United States

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